![molecular formula C26H16N2O7 B14702207 [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] CAS No. 26189-46-8](/img/structure/B14702207.png)
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] is a chemical compound known for its unique structure and properties It consists of an oxydi(4,1-phenylene) core with two 4-nitrophenylmethanone groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] typically involves the reaction of 4-nitrobenzoyl chloride with oxydi(4,1-phenylene) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Oxydi(4,1-phenylene)+24-nitrobenzoyl chloride→[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Hydrolysis: The methanone groups can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: [Oxydi(4,1-phenylene)]bis[(4-aminophenyl)methanone]
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: [Oxydi(4,1-phenylene)]bis[(4-carboxyphenyl)methanone]
Applications De Recherche Scientifique
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mécanisme D'action
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] involves its interaction with molecular targets through its nitro and methanone groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methanone groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(4-aminophenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-carboxyphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-hydroxyphenyl)methanone]
Uniqueness
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] is unique due to its nitro groups, which impart distinct reactivity and potential applications compared to its amino, carboxy, and hydroxy analogs. The presence of nitro groups allows for specific chemical transformations and interactions that are not possible with other functional groups.
Propriétés
Numéro CAS |
26189-46-8 |
|---|---|
Formule moléculaire |
C26H16N2O7 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
[4-[4-(4-nitrobenzoyl)phenoxy]phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C26H16N2O7/c29-25(17-1-9-21(10-2-17)27(31)32)19-5-13-23(14-6-19)35-24-15-7-20(8-16-24)26(30)18-3-11-22(12-4-18)28(33)34/h1-16H |
Clé InChI |
WILHNSNCNBLELE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


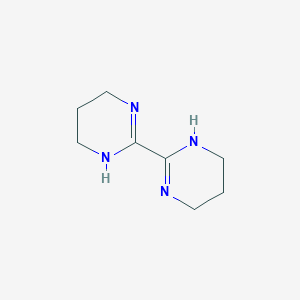
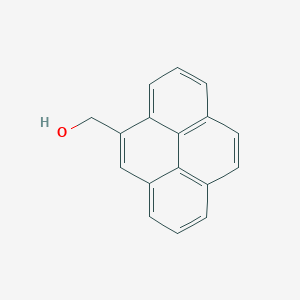
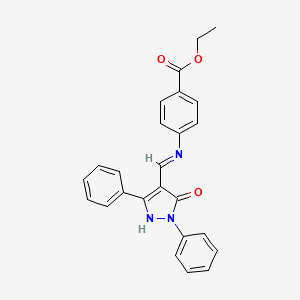

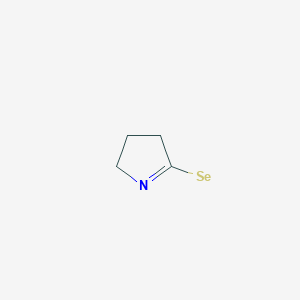
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)


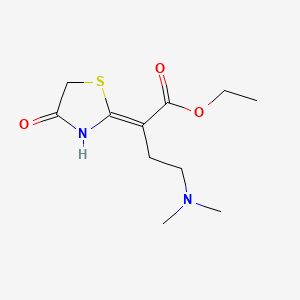
![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
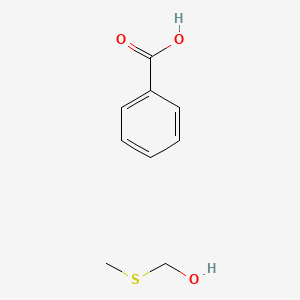
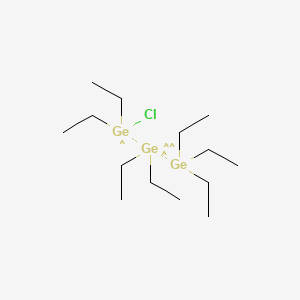

![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
